
dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate is a deuterated organophosphate compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate typically involves the following steps:
Deuteration of Butanol: The starting material, butanol, is subjected to deuteration to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst.
Phosphorylation: The deuterated butanol is then reacted with phosphorus oxychloride (POCl3) in the presence of a base, such as pyridine, to form dibutyl phosphate.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of butanol are deuterated using industrial-scale reactors.
Continuous Phosphorylation: The deuterated butanol is continuously fed into reactors containing phosphorus oxychloride and a base, allowing for efficient production of dibutyl phosphate.
Automated Purification: Advanced purification systems, such as automated distillation columns and high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
化学反应分析
Types of Reactions
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form deuterated butanol and phosphoric acid.
Oxidation: It can be oxidized to form deuterated butyl phosphate esters.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Deuterated butanol and phosphoric acid.
Oxidation: Deuterated butyl phosphate esters.
Substitution: Various deuterated organophosphate derivatives.
科学研究应用
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate has several scientific research applications:
Chemistry: Used as a deuterated reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways involving phosphate esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated polymers and materials with unique physical properties.
作用机制
The mechanism by which dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins that process phosphate esters, altering their activity due to the presence of deuterium.
Pathways Involved: It participates in biochemical pathways involving phosphorylation and dephosphorylation, affecting cellular metabolism and signaling.
相似化合物的比较
Similar Compounds
Dibutyl phosphate: The non-deuterated analog.
Diethyl phosphate: A similar organophosphate with ethyl groups instead of butyl groups.
Triphenyl phosphate: An organophosphate with phenyl groups.
Uniqueness
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate is unique due to its deuterium content, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This makes it valuable in research applications where isotopic labeling is required.
属性
分子式 |
C12H27O4P |
|---|---|
分子量 |
275.37 g/mol |
IUPAC 名称 |
dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,4D2,7D2,10D2 |
InChI 键 |
STCOOQWBFONSKY-CWKDUQAWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OCCCC)OCCCC |
规范 SMILES |
CCCCOP(=O)(OCCCC)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


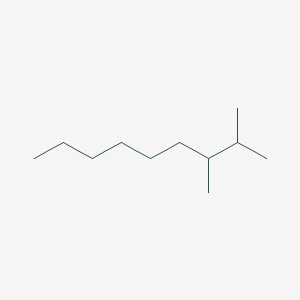

![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
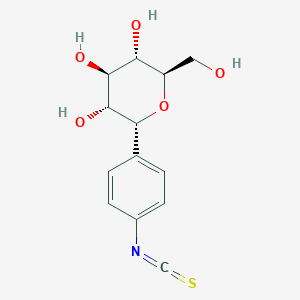
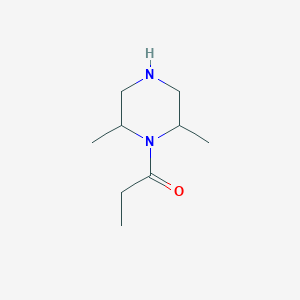

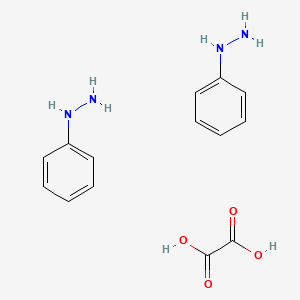
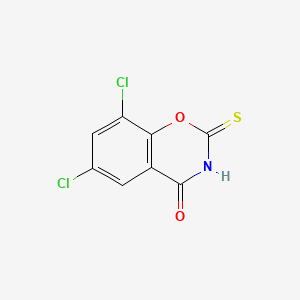
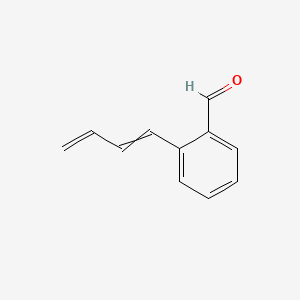
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
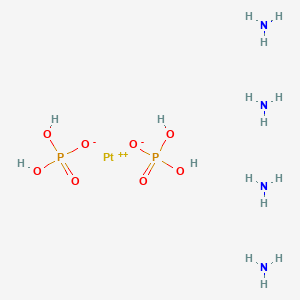

![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)
